Cas no 2100-21-2 (1,3,5-triethyl-2-iodobenzene)

1,3,5-triethyl-2-iodobenzene structure
1,3,5-triethyl-2-iodobenzene structure
Product Name:1,3,5-triethyl-2-iodobenzene
Numero CAS:2100-21-2
MF:C12H17I
MW:288.167855978012
CID:1397864
PubChem ID:15936283
Update Time:2025-04-20

1,3,5-triethyl-2-iodobenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,5-triethyl-2-iodobenzene
    • Vancide-TH
    • hexahydro-1,3,5-triethyl-1,3,5-triazine
    • Triethyl-trimethylenetriamine
    • Monojod-sym.triethylbenzol
    • 1,3,5-Triaethyl-2-jod-benzol
    • 1,3,5-Triazine, 1,3,5-triethylhexahydro-
    • 2-iodo-1,3,5-triethylbenzene
    • 1,3,5-triethyl-2,4,6-tribromo-benzene
    • 1,3,5-triethyl-2-iodo-benzene
    • s-Triazine, 1,3,5-triethylhexahydro-
    • 1,3,5-triethyl-1,3,5-triazacyclohexane
    • 1,3,5-triethylhexahydro-1,3,5-triazine
    • EINECS 231-924-4
    • 1,3,5-triethylhexahydrotriazine
    • Vancide TH
    • 1,3,5-Triaethyl-2,4,6-tribrom-benzol
    • 2,4,6-Triethyl-jodbenzol
    • hexahydro-1,3,5-tris(2-ethyl)-s-triazine
    • Hexahydro-1,3,5-triethyl-s-triazine
    • 1,3,5-Triethylhexahydro-s-triazine
    • Vancide-TH; hexahydro-1,3,5-triethyl-1,3,5-triazine; Triethyl-trimethylenetriamine; Monojod-sym.triethylbenzol; 1,3,5-Triaethyl-2-jod-benzol; 1,3,5-Triazine, 1,3,5-triethylhexahydro-; 2-iodo-1,3,5-triethylbenzene; 1,3,5-triethyl-2,4,6-tribromo-benzene; 1,3,5-triethyl-2-iodo-benzene; s-Triazine, 1,3,5-triethylhexahydro-; 1,3,5-triethyl-1,3,5-triazacyclohexane; 1,3,5-triethylhexahydro-1,3,5-triazine; EINECS 231-924-4; 1,3,5-triethylhexahy
    • 2100-21-2
    • AKOS019067709
    • SCHEMBL8629559
    • Inchi: 1S/C12H17I/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6H2,1-3H3
    • Chiave InChI: QFNUAICBNYCLNS-UHFFFAOYSA-N
    • Sorrisi: IC1C(CC)=CC(CC)=CC=1CC

Proprietà calcolate

  • Massa esatta: 288.03711
  • Massa monoisotopica: 288.03750g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 130
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • Densità: 1.372
  • Punto di ebollizione: 281.7°C at 760 mmHg
  • Punto di infiammabilità: 125.7°C
  • Indice di rifrazione: 1.559
  • PSA: 0
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD